5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of imino groups to amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators. The presence of the sulfonyl and imino groups contributes to its bioactivity.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The tricyclic structure is particularly interesting for drug design due to its rigidity and ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9
Properties
CAS No. |
606964-49-2 |
---|---|
Molecular Formula |
C23H23ClN4O3S |
Molecular Weight |
471.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-4-5-12-27-20(25)19(32(30,31)17-10-8-16(24)9-11-17)14-18-22(27)26-21-15(2)7-6-13-28(21)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3 |
InChI Key |
JBHDJZSGYLNUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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